molecular formula C20H20N2O4 B4759312 8-ETHOXY-2-IMINO-N-[(4-METHOXYPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE

8-ETHOXY-2-IMINO-N-[(4-METHOXYPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE

Cat. No.: B4759312
M. Wt: 352.4 g/mol
InChI Key: FRCPWLAIONLMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-ETHOXY-2-IMINO-N-[(4-METHOXYPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound with a chromene backbone Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ETHOXY-2-IMINO-N-[(4-METHOXYPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzylamine with ethyl 2-oxo-2H-chromene-3-carboxylate under acidic conditions to form the imino intermediate. This intermediate is then subjected to further reactions to introduce the ethoxy group and finalize the structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

8-ETHOXY-2-IMINO-N-[(4-METHOXYPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-ETHOXY-2-IMINO-N-[(4-METHOXYPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-ETHOXY-2-IMINO-N-[(4-METHOXYPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the chromene backbone can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol
  • 2-[(E)-[(4-methoxyphenyl)imino]methyl]phenol

Uniqueness

8-ETHOXY-2-IMINO-N-[(4-METHOXYPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and the chromene backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

8-ethoxy-2-imino-N-[(4-methoxyphenyl)methyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-3-25-17-6-4-5-14-11-16(19(21)26-18(14)17)20(23)22-12-13-7-9-15(24-2)10-8-13/h4-11,21H,3,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCPWLAIONLMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=N)C(=C2)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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